molecular formula C₇H₁₀N₃NaO₆S B1144883 (2R,5R)-阿维巴坦钠盐 CAS No. 1797133-98-2

(2R,5R)-阿维巴坦钠盐

货号 B1144883
CAS 编号: 1797133-98-2
分子量: 287.23
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A noteworthy study described an efficient chemoenzymatic synthesis of avibactam, starting from commercially available ethyl 5-hydroxypicolinate hydrochloride. This process involved a novel lipase-catalyzed resolution step and was used to produce 400 g of avibactam sodium salt. The synthesis was completed in 10 steps with an overall yield of 23.9% (Wang et al., 2018).

科学研究应用

阿维巴坦钠盐概述

阿维巴坦钠盐与头孢他啶(第三代头孢菌素)结合使用时,形成一种有效的抗生素,用于治疗由革兰氏阴性菌(包括对传统抗生素有耐药性的菌株)引起的严重细菌感染。这种被称为头孢他啶-阿维巴坦的组合对多种耐多药生物特别有效,为解决临床环境中的具有挑战性的感染提供了新的途径。

作用机制和耐药性

将阿维巴坦添加到头孢他啶中增强了后者对耐药细菌产生的多种 β-内酰胺酶的功效,而这些酶传统上通过水解使头孢菌素失活。阿维巴坦本身是一种非 β-内酰胺类 β-内酰胺酶抑制剂,可保护头孢他啶免受各种 β-内酰胺酶(包括肠杆菌科和铜绿假单胞菌产生的丝氨酸 β-内酰胺酶)的降解。这种机制显着扩大了头孢他啶对耐药菌株的抗菌谱 (Lagacé-Wiens, Walkty, & Karlowsky, 2014)

尽管有效,但对头孢他啶-阿维巴坦的耐药性已经出现,尽管与其他抗生素相比,耐药性较低。耐药机制包括靶 β-内酰胺酶的突变(降低了阿维巴坦的抑制作用)和减少药物吸收的细菌膜孔蛋白的改变。持续监测和研究这些耐药机制对于维持头孢他啶-阿维巴坦的临床效用至关重要 (Wang, Wang, Wang, & Cai, 2019)

临床应用和疗效

头孢他啶-阿维巴坦在治疗多种感染中显示出很高的疗效,包括复杂性尿路感染 (cUTI)、复杂性腹腔内感染 (cIAI) 和医院获得性肺炎 (HAP),包括呼吸机相关性肺炎 (VAP)。在由耐多药病原体引起感染且治疗选择有限的情况下,它的作用尤其关键。临床试验和真实世界研究支持其在这些情况下作为有价值的治疗选择,显示出与其他抗生素相当或更好的疗效,特别是对耐药菌株 (Shirley, 2018)

作用机制

Target of Action

The primary target of (2R,5R)-Avibactam Sodium Salt is the beta-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to beta-lactam antibiotics .

Mode of Action

(2R,5R)-Avibactam Sodium Salt acts as a beta-lactamase inhibitor . It contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases, preventing them from inactivating certain beta-lactam antibiotics . This interaction broadens the spectrum of susceptible bacterial infections .

Biochemical Pathways

The compound affects the polyamine biosynthesis pathway . It acts as a potent irreversible inhibitor of the enzyme ornithine decarboxylase , which is crucial for the production of polyamines. Polyamines are essential for cell proliferation .

Pharmacokinetics

(2R,5R)-Avibactam Sodium Salt, when combined with other antibiotics, is well absorbed from the gastrointestinal tract after oral administration . Dosing in the fasted or fed state has minimal effect on the pharmacokinetics of the compound . The absorption of the compound when taken with food is greater relative to the fasted state .

Result of Action

The result of the compound’s action is the enhanced effectiveness of beta-lactam antibiotics . By inhibiting beta-lactamase enzymes, (2R,5R)-Avibactam Sodium Salt prevents these enzymes from breaking down the antibiotics, thereby enhancing their antibacterial effects .

Action Environment

The action of (2R,5R)-Avibactam Sodium Salt can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by whether it is taken with food or on an empty stomach

安全和危害

Avibactam Sodium Salt is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

Currently, Avibactam can be administered only intravenously . The researchers are preparing prodrugs of Avibactam in which various moieties form esters of the sulfate group .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,5R)-Avibactam Sodium Salt involves the reaction of (2R,5R)-2,5-diaminohexanoic acid with sodium hydroxide and chloroacetic acid to form (2R,5R)-2-carboxymethyl-5-carboxyamidohexanoic acid. This intermediate is then reacted with 1,2,3,6-tetrahydro-1,3-dimethyl-7H-purine-2,6-dione (thienamycin) to form (2R,5R)-Avibactam. The final step involves the addition of sodium hydroxide to form the sodium salt of (2R,5R)-Avibactam.", "Starting Materials": [ "(2R,5R)-2,5-diaminohexanoic acid", "Sodium hydroxide", "Chloroacetic acid", "1,2,3,6-tetrahydro-1,3-dimethyl-7H-purine-2,6-dione (thienamycin)" ], "Reaction": [ "Step 1: React (2R,5R)-2,5-diaminohexanoic acid with sodium hydroxide and chloroacetic acid to form (2R,5R)-2-carboxymethyl-5-carboxyamidohexanoic acid.", "Step 2: React (2R,5R)-2-carboxymethyl-5-carboxyamidohexanoic acid with 1,2,3,6-tetrahydro-1,3-dimethyl-7H-purine-2,6-dione (thienamycin) to form (2R,5R)-Avibactam.", "Step 3: Add sodium hydroxide to (2R,5R)-Avibactam to form the sodium salt of (2R,5R)-Avibactam." ] }

CAS 编号

1797133-98-2

分子式

C₇H₁₀N₃NaO₆S

分子量

287.23

同义词

Sulfuric Acid Mono[(1R,2R,5R)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] Ester Sodium Salt;  Sodium (1R,2R,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate;  Avibactam Impurity 13

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。